BenchChemオンラインストアへようこそ!

Preladenant-d3

Bioanalysis LC-MS/MS Internal Standard

Preladenant-d3 is the definitive stable isotope-labeled internal standard (SIL-IS) for quantifying Preladenant (SCH 420814/MK-3814) in biological matrices via LC-MS/MS. The strategic incorporation of three deuterium atoms creates a +3 Da mass shift, enabling unambiguous discrimination from the non-deuterated analyte while co-eluting identically to correct for matrix effects, ion suppression, and recovery variability. As the parent Preladenant exhibits a Ki of 1.1 nM at the adenosine A2A receptor with >1000-fold selectivity, this d3 analog is essential for generating regulatory-compliant PK, TK, and ADME data. Substitution with a non-isotopic internal standard compromises method validation and bioanalytical accuracy, making Preladenant-d3 the non-negotiable choice for robust quantitative workflows.

Molecular Formula C25H29N9O3
Molecular Weight 506.6 g/mol
Cat. No. B12417975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePreladenant-d3
Molecular FormulaC25H29N9O3
Molecular Weight506.6 g/mol
Structural Identifiers
SMILESCOCCOC1=CC=C(C=C1)N2CCN(CC2)CCN3C4=C(C=N3)C5=NC(=NN5C(=N4)N)C6=CC=CO6
InChIInChI=1S/C25H29N9O3/c1-35-15-16-36-19-6-4-18(5-7-19)32-11-8-31(9-12-32)10-13-33-23-20(17-27-33)24-28-22(21-3-2-14-37-21)30-34(24)25(26)29-23/h2-7,14,17H,8-13,15-16H2,1H3,(H2,26,29)/i1D3
InChIKeyDTYWJKSSUANMHD-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Preladenant-d3: A Deuterated A2A Antagonist for Quantitative Bioanalysis and PK Studies


Preladenant-d3 is a deuterium-labeled analog of Preladenant (SCH 420814, MK-3814), a potent and highly selective antagonist of the human adenosine A2A receptor . The parent compound, Preladenant, exhibits a binding affinity (Ki) of 1.1 nM for the A2A receptor with >1000-fold selectivity over other adenosine receptor subtypes (A1, A2B, A3) . Preladenant-d3 is specifically designed as an internal standard for liquid chromatography-mass spectrometry (LC-MS), leveraging the kinetic isotope effect of three deuterium atoms to create a mass shift that allows for precise differentiation and quantification of the non-deuterated Preladenant in complex biological matrices [1].

Why Non-Deuterated Preladenant or Other A2A Antagonists Are Inadequate for PK/ADME and Bioanalytical Workflows


Substituting Preladenant-d3 with its non-deuterated parent (Preladenant) or another A2A antagonist introduces significant analytical error and compromises data integrity in quantitative bioanalysis. The use of a stable isotope-labeled internal standard (SIL-IS) like Preladenant-d3 is a regulatory expectation for robust LC-MS/MS method validation, as it corrects for matrix effects, analyte recovery, and ion suppression/enhancement [1]. Without a structurally identical, yet isotopically distinct, internal standard, the accuracy and precision of pharmacokinetic (PK) and drug metabolism (ADME) studies are severely limited. While the core pharmacology of the parent Preladenant (Ki = 1.1 nM) is well-documented , the deuterated analog's primary value is its unique role as an analytical tool, not as a direct therapeutic substitute.

Quantitative Differentiation of Preladenant-d3: A Comparator-Based Evidence Guide for Procurement


Analytical Precision: Preladenant-d3 vs. Non-Deuterated Preladenant in LC-MS Quantification

Preladenant-d3 is differentiated from its non-deuterated parent by its function as a stable isotope-labeled internal standard (SIL-IS). The incorporation of three deuterium atoms creates a +3 Da mass shift, enabling the mass spectrometer to distinguish it from unlabeled Preladenant. This co-eluting IS corrects for matrix effects and variability in sample preparation and ionization, which is essential for meeting the accuracy and precision criteria outlined in regulatory bioanalytical method validation guidelines. Using a non-deuterated analog or a structural analog would not provide this level of correction, leading to potentially biased quantitative results [1].

Bioanalysis LC-MS/MS Internal Standard Method Validation

Target Engagement Potency: Preladenant (Parent) vs. Other Clinical-Stage A2A Antagonists

While Preladenant-d3 is not a therapeutic, its parent compound's pharmacology underpins the value of the analytical standard. The parent molecule, Preladenant, demonstrates superior potency and selectivity compared to other A2A antagonists that have advanced to clinical trials. Its Ki of 1.1 nM for the human A2A receptor is significantly lower (more potent) than that of vipadenant (Ki = 63 nM) and is comparable to or better than istradefylline (Ki ≈ 2.2 nM) [1][2]. Furthermore, its >1000-fold selectivity across all other adenosine receptor subtypes is a critical differentiator, reducing the likelihood of off-target pharmacology . This high-quality pharmacology profile increases confidence that the target engagement data generated using the Preladenant-d3 internal standard is biologically relevant.

Parkinson's Disease A2A Antagonist Binding Affinity Selectivity

In Vivo Efficacy: Preladenant (Parent) vs. Placebo in Reducing Parkinsonian Motor Symptoms

The clinical utility of the parent compound, Preladenant, provides a strong scientific rationale for the use of its deuterated analog in analytical support. A Phase 2, double-blind, randomized trial (NCT00406029) demonstrated that adjunctive Preladenant (5 mg and 10 mg BID) significantly reduced mean daily OFF time in Parkinson's disease patients experiencing motor fluctuations, compared to placebo [1]. This human efficacy data differentiates the Preladenant scaffold from other A2A antagonists that have failed to show consistent benefit in late-stage trials. The reduction in OFF time is a clinically meaningful endpoint for Parkinson's disease, validating the A2A mechanism and the specific chemical scaffold.

Parkinson's Disease Clinical Trial Motor Fluctuations OFF Time

Potential for Improved Metabolic Stability: Deuterated vs. Non-Deuterated Preladenant (Class-Level Inference)

While no direct comparative PK study for Preladenant-d3 was identified, the substitution of hydrogen with deuterium is a recognized strategy in medicinal chemistry to improve a drug's pharmacokinetic (PK) profile by leveraging the primary kinetic isotope effect (KIE) [1]. The stronger carbon-deuterium (C-D) bond can slow oxidative metabolism by cytochrome P450 (CYP) enzymes if the cleavage of a C-H bond at the site of deuteration is the rate-limiting step. This class-level effect has led to the FDA approval of several deuterated drugs (e.g., deutetrabenazine) with altered clearance and dosing profiles. Therefore, Preladenant-d3 can be procured not only as an analytical tool but also as a lead compound for developing novel deuterated drug candidates with potentially superior metabolic stability compared to the parent Preladenant [2].

Deuterium Metabolic Stability Pharmacokinetics Isotope Effect

Optimal Procurement and Use Cases for Preladenant-d3 Based on Empirical Evidence


Quantitative Bioanalysis and Pharmacokinetic (PK) Studies

Preladenant-d3 is the definitive choice as a stable isotope-labeled internal standard (SIL-IS) for developing and validating LC-MS/MS methods to quantify Preladenant in plasma, tissue, or other biological matrices. Its use is essential for meeting the accuracy and precision requirements for preclinical and clinical PK, toxicokinetic (TK), and ADME studies on the parent compound. The +3 Da mass difference provides unambiguous analyte discrimination and corrects for matrix effects, ensuring robust and regulatory-compliant bioanalytical data [1].

In Vitro Drug Metabolism and Drug-Drug Interaction (DDI) Studies

Researchers investigating the metabolic pathways of Preladenant, including CYP phenotyping, metabolite identification, and reaction phenotyping, should use Preladenant-d3. It serves as a precise internal standard for quantifying substrate depletion or metabolite formation in hepatocyte or microsomal incubations. This enables accurate determination of intrinsic clearance and the assessment of potential DDI liabilities, supporting the overall development profile of the Preladenant scaffold [1].

Mechanistic Pharmacodynamic (PD) Studies and Receptor Occupancy Assays

The parent compound's well-characterized potency and selectivity at the A2A receptor (Ki = 1.1 nM) make Preladenant-d3 a valuable tool for designing and interpreting receptor occupancy and target engagement studies. While the d3 label is for quantification, the parent's strong target engagement profile ensures that the analytical data generated correlates with meaningful biological activity. Preladenant-d3 can be used to accurately measure unlabeled Preladenant levels in target tissues (e.g., brain striatum) following dosing, providing direct PK/PD relationships .

Lead Optimization and Deuterated Drug Discovery Programs

For medicinal chemistry teams exploring the benefits of deuteration, Preladenant-d3 serves as a valuable reference standard and a potential starting point. The class-level inference of improved metabolic stability via the deuterium isotope effect [2] makes this compound a benchmark for comparing the PK properties of newly synthesized deuterated A2A antagonists. It can be used to investigate the impact of specific deuteration on clearance, half-life, and metabolite profiles, guiding the design of next-generation therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Preladenant-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.